7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride
Description
7-Oxa-12-azadispiro[2.0.54.33]dodecane hydrochloride is a bicyclic spiro compound characterized by a unique dispiro architecture. The molecule contains an oxygen atom (oxa) at position 7 and a nitrogen atom (aza) at position 12, embedded within fused cycloalkane rings. The spiro junctions at positions [2.0.54.33] define its three-dimensional geometry, influencing its chemical reactivity and physical properties.
Properties
IUPAC Name |
7-oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-2-10(1)9(3-6-11-10)4-7-12-8-5-9;/h11H,1-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTFYBVNRHCBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3(CCN2)CCOCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic route and reaction conditions can vary, but generally, it involves the formation of the spirocyclic structure through cyclization reactions. Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or publications .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale industrial applications. standard practices in the chemical industry, such as batch processing and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitrogen or oxygen atoms within the spirocyclic structure.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen or oxygen sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact molecular pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Structural Similarities and Differences
The following table compares key structural features of 7-Oxa-12-azadispiro[2.0.54.33]dodecane hydrochloride with analogous spiro compounds:
Key Observations :
- Ring Size and Connectivity : The target compound’s [2.0.54.33] spiro system is more complex than simpler [4.5] or [5.5] systems, leading to distinct steric and electronic properties.
- Heteroatom Placement : Compounds with oxygen and nitrogen in adjacent positions (e.g., 7-Oxa-1-azaspiro[4.5]decane) exhibit higher polarity compared to purely nitrogen-containing analogs like 7-Azaspiro[4.5]decane .
Physicochemical Properties
Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
